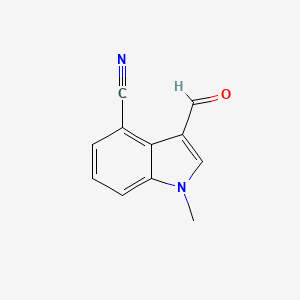
3-Formyl-1-methyl-1H-indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-1-methyl-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-methyl-1H-indole-4-carbonitrile typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where 1-methylindole-3-carboxaldehyde reacts with malononitrile in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol at room temperature, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-Formyl-1-methyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: 3-Carboxy-1-methyl-1H-indole-4-carbonitrile.
Reduction: 3-Hydroxymethyl-1-methyl-1H-indole-4-carbonitrile.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
3-Formyl-1-methyl-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive compound with antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Formyl-1-methyl-1H-indole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl and nitrile groups can participate in hydrogen bonding and other interactions with the target molecules, influencing their biological activity .
類似化合物との比較
Similar Compounds
1-Methylindole-3-carboxaldehyde: Similar structure but lacks the nitrile group.
3-Formylindole: Similar structure but lacks the methyl group at the nitrogen atom.
Indole-3-acetonitrile: Contains a nitrile group but differs in the position of the formyl group.
Uniqueness
3-Formyl-1-methyl-1H-indole-4-carbonitrile is unique due to the presence of both formyl and nitrile groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
3-formyl-1-methylindole-4-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-13-6-9(7-14)11-8(5-12)3-2-4-10(11)13/h2-4,6-7H,1H3 |
InChIキー |
FODAIKUDZJBPAW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(C=CC=C21)C#N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)

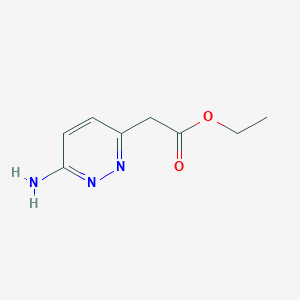
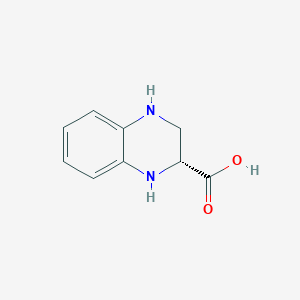
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
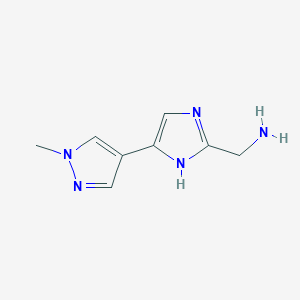
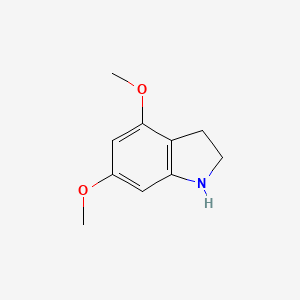


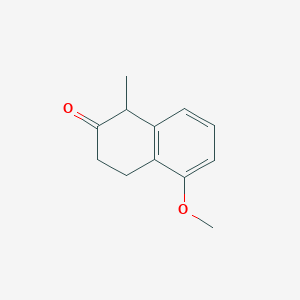
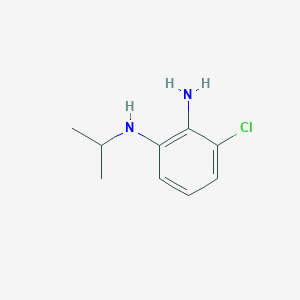
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
